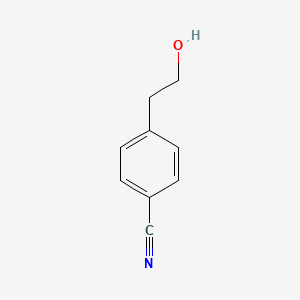

4-(2-Hydroxyethyl)benzonitril

Übersicht

Beschreibung

4-(2-Hydroxyethyl)benzonitrile, also known as 2-hydroxyethylbenzonitrile, is an organic compound with the chemical formula C8H9N. It is a colorless, crystalline solid with a slight odor of benzene. It is soluble in water and ethanol, and is used in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

4-(2-Hydroxyethyl)benzonitril: ist eine vielseitige organische Verbindung, die als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet wird. Es kann zur Herstellung von 4-(2-Bromethyl)-benzonitril verwendet werden, das ein Vorläufer für verschiedene Pharmazeutika und Agrochemikalien ist . Seine Fähigkeit, typische Reaktionen von Nitrilen und Alkoholen einzugehen, macht es zu einem wertvollen Baustein in der organischen Chemie.

Pharmazeutische Forschung

In der pharmazeutischen Forschung findet diese Verbindung Anwendung bei der Entwicklung neuer Medikamente. Seine Struktur ermöglicht die Einführung zusätzlicher funktioneller Gruppen, wodurch Derivate mit potenziellen therapeutischen Eigenschaften entstehen. Es ist besonders nützlich bei der Synthese von Molekülen, die auf das zentrale Nervensystem abzielen, da seine Phenylringstruktur in vielen ZNS-Medikamenten vorkommt .

Materialwissenschaft

Die Hydroxyethylgruppe in This compound kann zur Modifizierung der Oberflächeneigenschaften von Materialien genutzt werden. Diese Verbindung kann zur Herstellung von Polymeren mit verbesserter Haftung oder veränderter Hydrophobie verwendet werden, was bei der Entwicklung neuer Beschichtungen und Klebstoffe von Vorteil ist .

Biokonjugation

In der Biochemie kann This compound für Biokonjugationszwecke verwendet werden. Es kann als Linkermolekül dienen, um verschiedene Biomoleküle an Oberflächen oder aneinander zu binden, was entscheidend für die Herstellung von Biosensoren und diagnostischen Werkzeugen ist .

Analytische Chemie

Die einzigartige Struktur dieser Verbindung macht sie zu einem geeigneten Standard oder Reagenz in der analytischen Chemie. Es kann in der Chromatographie verwendet werden, um andere Substanzen zu identifizieren oder zu quantifizieren, oder als Kalibrierstandard in der Massenspektrometrie .

Entwicklung von Agrochemikalien

Die Nitrilgruppe in This compound ist reaktiv und kann zur Herstellung neuer Verbindungen für agrochemische Anwendungen verwendet werden. Sie kann zur Entwicklung neuartiger Pestizide oder Herbizide mit spezifischen Wirkmechanismen führen .

Lebensmittel- und Getränkeindustrie

In der Lebensmittel- und Getränkeindustrie können Derivate von This compound als Geschmacksstoffe oder Konservierungsstoffe verwendet werden. Die Struktur der Verbindung ermöglicht die Synthese von Molekülen, die natürliche Aromen imitieren oder antimikrobielle Eigenschaften besitzen .

Umweltwissenschaften

Schließlich kann This compound in der Umweltforschung verwendet werden, um Abbauprozesse zu untersuchen oder als Tracerverbindung, um Verschmutzungspfade zu überwachen. Seine Stabilität und Detektierbarkeit machen es für solche Anwendungen geeignet .

Biochemische Analyse

Biochemical Properties

4-(2-Hydroxyethyl)benzonitrile plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 4-(2-Hydroxyethyl)benzonitrile and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 4-(2-Hydroxyethyl)benzonitrile on cells are diverse and depend on the cell type and the concentration of the compound. In some cell types, it has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in liver cells, 4-(2-Hydroxyethyl)benzonitrile can modulate the expression of genes involved in detoxification processes, thereby affecting the cell’s ability to handle toxic substances .

Molecular Mechanism

At the molecular level, 4-(2-Hydroxyethyl)benzonitrile exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, the binding of 4-(2-Hydroxyethyl)benzonitrile to cytochrome P450 enzymes can alter their catalytic activity, impacting the metabolism of other compounds .

Dosage Effects in Animal Models

The effects of 4-(2-Hydroxyethyl)benzonitrile vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing detoxification processes in the liver. At high doses, it can exhibit toxic effects, including liver damage and disruption of normal cellular functions. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

4-(2-Hydroxyethyl)benzonitrile is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels in the body. The specific pathways and enzymes involved in the metabolism of 4-(2-Hydroxyethyl)benzonitrile are crucial for understanding its overall biological effects .

Transport and Distribution

The transport and distribution of 4-(2-Hydroxyethyl)benzonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, in liver cells, 4-(2-Hydroxyethyl)benzonitrile is transported into the cells by organic anion transporters, which facilitate its uptake and distribution within the liver .

Subcellular Localization

The subcellular localization of 4-(2-Hydroxyethyl)benzonitrile is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For instance, 4-(2-Hydroxyethyl)benzonitrile may be localized to the endoplasmic reticulum in liver cells, where it interacts with cytochrome P450 enzymes and influences their activity .

Eigenschaften

IUPAC Name |

4-(2-hydroxyethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSJBNYPTGMZIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384190 | |

| Record name | 4-(2-hydroxyethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69395-13-7 | |

| Record name | 4-(2-hydroxyethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-hydroxyethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

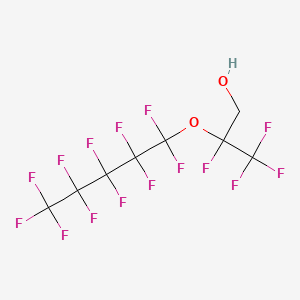

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

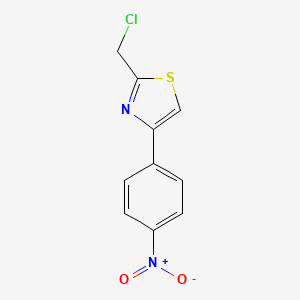

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1351118.png)

![Hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B1351120.png)

![Thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1351126.png)